1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine
Overview
Description
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylsulfonyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using pre-formed piperazine derivatives.
Introduction of the Trifluoromethylsulfonyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperazine ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Utilizing batch reactors or continuous flow systems to ensure efficient and scalable production.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Typical conditions involve the use of a base and a suitable solvent.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Deprotected Piperazine: Removal of the Boc group yields 4-[(trifluoromethyl)sulfonyl]piperazine.
Scientific Research Applications
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is primarily related to its ability to interact with biological targets through its functional groups. The trifluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group serves as a protective group during synthesis and is removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
1-Boc-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group, offering different reactivity and applications.
Uniqueness
1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O4S/c1-9(2,3)19-8(16)14-4-6-15(7-5-14)20(17,18)10(11,12)13/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLKGZDHVIESDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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